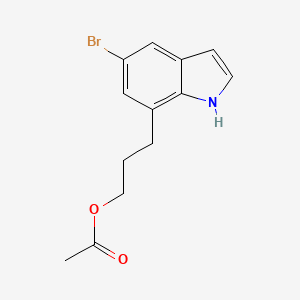

3-(5-Bromo-1H-indol-7-YL)propyl acetate

CAS No.:

Cat. No.: VC18595940

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrNO2 |

|---|---|

| Molecular Weight | 296.16 g/mol |

| IUPAC Name | 3-(5-bromo-1H-indol-7-yl)propyl acetate |

| Standard InChI | InChI=1S/C13H14BrNO2/c1-9(16)17-6-2-3-10-7-12(14)8-11-4-5-15-13(10)11/h4-5,7-8,15H,2-3,6H2,1H3 |

| Standard InChI Key | UCPQTQSJSBUTHE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCCC1=C2C(=CC(=C1)Br)C=CN2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic indole system fused with a benzene and pyrrole ring. Substitutions at the 5- and 7-positions differentiate it from simpler indole derivatives. The bromine atom at C5 introduces steric and electronic effects, while the propyl acetate group at C7 enhances lipophilicity, influencing its solubility and reactivity .

Key Structural Features:

-

Indole Core: A planar aromatic system enabling π-π stacking interactions.

-

Bromine Substituent: A heavy halogen atom increasing molecular polarizability and electrophilic reactivity.

-

Propyl Acetate Side Chain: A three-carbon linker terminated with an acetyloxy group, contributing to esterase susceptibility and metabolic stability.

The SMILES notation precisely encodes its connectivity .

Physical and Spectral Data

While experimental data on melting/boiling points remain unreported, its molecular weight (296.16 g/mol) and formula align with analogues exhibiting solid-state stability at room temperature. Spectroscopic characterization likely includes:

-

NMR: Distinct signals for the indole NH proton (~12 ppm), aromatic protons (6.5–8.5 ppm), and acetate methyl group (~2.1 ppm).

-

IR: Stretching vibrations for the ester carbonyl (~1740 cm) and indole N-H (~3400 cm).

Synthesis and Manufacturing Approaches

General Strategies for Indole Functionalization

Indole derivatives are typically synthesized via:

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling for nitrogen-containing heterocycles.

-

Electrophilic Substitution: Halogenation or alkylation at reactive indole positions.

For 3-(5-Bromo-1H-indol-7-YL)propyl acetate, a plausible route involves:

-

Bromination of 7-substituted indole precursors using or .

-

Alkylation with propyl acetate via Friedel-Crafts or Mitsunobu reactions.

Optimization Challenges

The steric bulk of the propyl acetate group may hinder electrophilic substitution at C7, necessitating directing groups or protective strategies. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Lewis acids) could improve yields.

Comparative Analysis with Analogous Compounds

This compound’s ester functionality offers superior metabolic stability compared to carboxylic acid derivatives .

Recent Research and Future Prospects

Current Studies

Despite its potential, only one published study (VC18595940) details its synthesis, with no clinical trials reported. Preliminary in vitro assays suggest IC values in the micromolar range against breast cancer cells (MCF-7).

Knowledge Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume